N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide is a complex organic compound with a unique structure that combines elements of piperazine, sulfonamide, and cinnoline
Preparation Methods
The synthesis of N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the cinnoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine moiety: This step involves the reaction of the cinnoline derivative with piperazine, often in the presence of a coupling agent.
Introduction of the sulfonamide group: This is typically done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide can be compared with other similar compounds, such as:
N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which may result in different chemical and biological properties.
N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-thioamide: The thioamide group can impart different reactivity and biological activity compared to the sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct interactions with biological targets and unique chemical reactivity.
Properties
Molecular Formula |
C15H25N5O3S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C15H25N5O3S/c1-17(2)24(22,23)19-9-7-18(8-10-19)12-20-15(21)11-13-5-3-4-6-14(13)16-20/h11H,3-10,12H2,1-2H3 |
InChI Key |
IJKLVPGAMTTZOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=C3CCCCC3=N2 |
Origin of Product |
United States |
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